molecular formula C8H5NO2S2 B11891227 2-Mercaptobenzothiazole-4-carboxylic acid

2-Mercaptobenzothiazole-4-carboxylic acid

Cat. No.: B11891227
M. Wt: 211.3 g/mol
InChI Key: ZVTQLSIZQLQWMH-UHFFFAOYSA-N
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Description

2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID is an organosulfur compound with the molecular formula C8H5NO2S2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID can be synthesized through several methods. One common method involves the reaction of aniline, carbon disulfide, and sulfur at high temperatures and pressures. The product is then purified by dissolving it in a base to remove dissolved organics, followed by re-precipitation with acid .

Industrial Production Methods

The industrial production of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID typically involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .

Mechanism of Action

The mechanism of action of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets and pathways. For example, it can inhibit thyroid peroxidase, affecting thyroid hormone synthesis . Additionally, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Properties

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11)

InChI Key

ZVTQLSIZQLQWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)C(=O)O

Origin of Product

United States

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